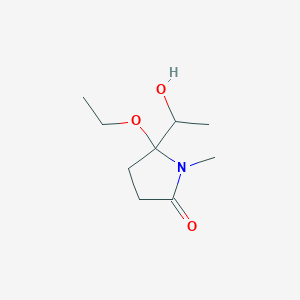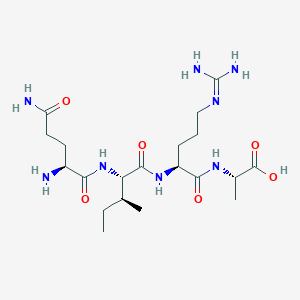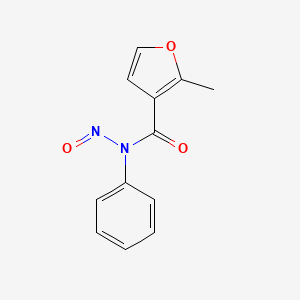![molecular formula C21H15F3 B12528908 1,1'-{1-[4-(Trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene CAS No. 652131-12-9](/img/structure/B12528908.png)
1,1'-{1-[4-(Trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-{1-[4-(Trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethene bridge and two benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{1-[4-(Trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with a suitable reagent to form the corresponding ethene derivative. This reaction is often carried out under controlled conditions, such as in the presence of a base or a catalyst, to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
1,1’-{1-[4-(Trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethene bridge to an ethane bridge.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
1,1’-{1-[4-(Trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism by which 1,1’-{1-[4-(Trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene exerts its effects involves interactions with specific molecular targets and pathways. For instance, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to alterations in cellular signaling pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
1,1,2,2-Tetrakis[4-(trifluoromethyl)phenyl]ethene: Similar structure but with additional trifluoromethyl groups, leading to different chemical and physical properties.
1,1,2-Triphenyl-2-(4-bromomethylphenyl)ethylene: Contains a bromomethyl group instead of a trifluoromethyl group, resulting in different reactivity and applications.
Properties
CAS No. |
652131-12-9 |
|---|---|
Molecular Formula |
C21H15F3 |
Molecular Weight |
324.3 g/mol |
IUPAC Name |
1-(1,2-diphenylethenyl)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C21H15F3/c22-21(23,24)19-13-11-18(12-14-19)20(17-9-5-2-6-10-17)15-16-7-3-1-4-8-16/h1-15H |
InChI Key |
HETARWWQBZOSDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(3,4-Dimethoxyphenyl)ethyl]pyrimidine-2,4-diamine](/img/structure/B12528826.png)
![9,9'-(Hexane-1,6-diyl)bis{9-[(2-ethenylphenyl)methyl]-9H-fluorene}](/img/structure/B12528843.png)
![1-[1-(4-Ethoxyphenyl)ethenyl]naphthalene](/img/structure/B12528846.png)
![4,4'-[(Anthracen-9-yl)methylene]bis(2,6-dimethylaniline)](/img/structure/B12528862.png)
![[1,1'-Biphenyl]-4-ylcarbamyl chloride](/img/structure/B12528866.png)

![4-(Prop-2-en-1-yl)tricyclo[4.2.1.0~2,5~]nonan-3-one](/img/structure/B12528880.png)



![2-[(2-methylpropan-2-yl)oxy]-5,6-dihydro-4H-1,3-oxazine;hydrobromide](/img/structure/B12528904.png)

![1-(2-Pyridyl)-3-[(1R)-1-phenyl-1-methoxyethyl]-5-methyl-1H-pyrazole](/img/structure/B12528907.png)
![2-[(3,5-Dimethylhex-3-en-2-yl)oxy]-2-methylpropyl butanoate](/img/structure/B12528910.png)
